molecular formula C14H11N3 B8502196 2-Pyridyl-2-quinolylamine

2-Pyridyl-2-quinolylamine

Cat. No. B8502196
M. Wt: 221.26 g/mol
InChI Key: LKKVSUQIZFOEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridyl-2-quinolylamine is a useful research compound. Its molecular formula is C14H11N3 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

N-pyridin-2-ylquinolin-2-amine

InChI

InChI=1S/C14H11N3/c1-2-6-12-11(5-1)8-9-14(16-12)17-13-7-3-4-10-15-13/h1-10H,(H,15,16,17)

InChI Key

LKKVSUQIZFOEEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromoquinoline, I (500 mg, 2.40 mmol), 2-aminopyridine (249 mg, 2.64 mmol), tBuOK (404 mg, 3.60 mmol), (±)-BINAP (6 mg, 0.01 mmol) and Pd2(dba)3 (5.5 mg, 0.006 mmol) were stirred in toluene (10 mL) at 90° C. under Ar(g) for 21 h. The reaction mixture was then diluted with CH2Cl2 (10 mL) and silica was added, followed by the removal of the solvent under reduced pressure. The resulting dry load material was purified by silica gel column chromatography eluting with CH2Cl2/MeOH (100:1 then 100:2) to furnish II as a colourless oil (344 mg, 45%).
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0 (± 1) mol
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249 mg
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404 mg
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reactant
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(±)-BINAP
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6 mg
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reactant
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0 (± 1) mol
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10 mL
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5.5 mg
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10 mL
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Yield
45%

Synthesis routes and methods II

Procedure details

To a 250-mL round-bottom flask were added 2-aminopyridine (2.30 g, 24.4 mmol), 2-chloroquinoline (4.0 g, 24.4 mmol), sodium tert-butoxide (3.29 g, 34.2 mmol), palladium (II) acetate (0.22 g, 0.98 mmol), bis(2-diphenylphosphinophenyl)ether (0.49 g, 0.91 mmol), and toluene (100 mL sparged with N2). The reaction mixture was heated at 105° C. for 18 h under an atm of N2. The reaction mixture was diluted with ether and THF, and washed with water. This solution was passed through a pad of celite to remove insoluble particles. The organic layer was dried over MgSO4. The crude product was purified by column chromatography eluting with 90:10 CH2Cl2/CH3CN. 2-Pyridyl-2-quinolylamine was isolated as an olive powder (4.66 g, 86%). Results of 1H NMR spectroscopy are consistent with the product. 1H NMR (300 MHz, CDCl3): δ 6.93 (m, 1H), 7.30 (d, J=8.8 Hz, 1H), 7.35 (t, J=7.4 Hz, 1H), 7.62 (m, 1H), 7.70 (m, 2H), 7.86 (d, J=8.4 Hz, 1H), 8.0 (m, 2H), 8.31 (m, 1H), 8.38 (d, J=8.5 Hz, 1H).
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2.3 g
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4 g
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3.29 g
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reactant
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0.49 g
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reactant
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0.22 g
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catalyst
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100 mL
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solvent
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